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molecular formula C10H12N2O3 B8694333 N-(2-ethyl-6-nitrophenyl)acetamide CAS No. 103150-73-8

N-(2-ethyl-6-nitrophenyl)acetamide

Cat. No. B8694333
M. Wt: 208.21 g/mol
InChI Key: UIMSJZSDMRRHEL-UHFFFAOYSA-N
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Patent
US09365566B2

Procedure details

A mixture of crude N-(2-ethyl-6-nitrophenyl)acetamide (2.4 g, 12 mmol), H2SO4 (3.4 g, 36 mmol), and H2O (10 mL) was refluxed for 2 hours and steam distilled. The distillate was extracted with Et2O and the organic phase was washed with brine and dried over Na2SO4. The solvent was evaporated to give the title compound as a yellow liquid (0.5 g, 25%). 1H NMR (400 MHz, CD3OD) δ 7.95 (1H, d, J=8.8 Hz), 7.31 (1H, d, J=6.8 Hz), 6.62 (1H, dd, J=8.8, 7.6 Hz), 2.63 (2H, q, J=7.6 Hz), 1.27 (3H, t, J=7.6 Hz).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
25%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[C:4]=1[NH:12]C(=O)C)[CH3:2].OS(O)(=O)=O>O>[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[C:4]=1[NH2:12])[CH3:2]

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)C1=C(C(=CC=C1)[N+](=O)[O-])NC(C)=O
Name
Quantity
3.4 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
steam distilled
EXTRACTION
Type
EXTRACTION
Details
The distillate was extracted with Et2O
WASH
Type
WASH
Details
the organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(N)C(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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